Ac-RGK-AMC Trifluoroacetate

Übersicht

Beschreibung

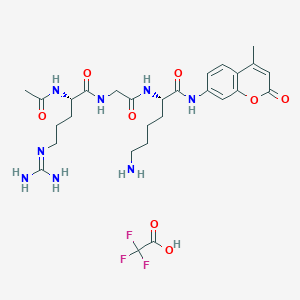

Ac-RGK-AMC Trifluoroacetate is a fluorogenic substrate used for assaying histone deacetylase (HDAC) activity in a two-step enzymatic reaction . The assay involves the initial lysine deacetylation by HDAC, followed by the release of the fluorescent group by trypsin .

Molecular Structure Analysis

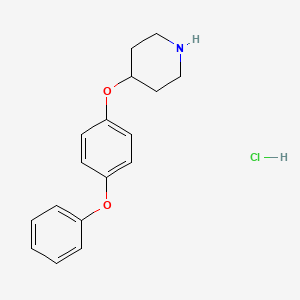

The molecular formula of this compound is C28H39F3N8O8. The molecular weight is 600.68 .Chemical Reactions Analysis

The primary chemical reaction involving this compound is its use in a two-step enzymatic reaction to assay HDAC activity . The first step involves lysine deacetylation by HDAC, and the second step involves the release of a fluorescent group by trypsin .Physical And Chemical Properties Analysis

The molecular weight of this compound is 600.68 . Its molecular formula is C28H39F3N8O8. It is stored at temperatures below -15°C .Wissenschaftliche Forschungsanwendungen

1. Cancer Research and Treatment

Acetogenins, a chemical family to which Ac-RGK-AMC Trifluoroacetate may belong, have been identified as having potent anticancer properties. Research has documented the anti-tumor activity of various acetogenins, categorizing their relative potency and highlighting the most active compounds in this group. These compounds have demonstrated significant in-vitro and in-vivo anticancer biological activity, showing promise as lead compounds for the development of anticancer agents. Further research is encouraged to explore these compounds for cancer prevention and treatment, especially against resistant tumor cells (Mangal, Khan, & Agarwal, 2015).

2. Water Treatment and Pollution Remediation

Activated carbon (AC), which this compound could potentially be a precursor or modifier for, is widely utilized in water treatment. Studies highlight the encapsulation of AC particles within polymeric supports like chitosan and alginate, improving mechanical properties and increasing functional groups. These advancements have led to composite materials that are more cost-effective and efficient in removing contaminants like dyes and heavy metals from water (Quesada et al., 2020). Furthermore, waste materials have been explored as precursors for AC, potentially reducing treatment costs and offering an eco-friendly alternative for pollutant removal from the aqueous phase (Dias et al., 2007).

3. Environmental Conservation and Sustainable Development

The study of activated carbon and its derivatives, potentially involving this compound, contributes significantly to environmental conservation. The field of electrosorption, for instance, has seen growing interest due to its applications in pollution control and environmental preservation. The emergence of magnetic derivatives of AC, a potentially related field, offers new techniques for isolating and recovering used adsorbents, indicating a move towards more sustainable and cost-effective environmental remediation processes (Foo & Hameed, 2009).

Wirkmechanismus

Target of Action

The primary target of Ac-Arg-Gly-Lys(Ac)-AMC Trifluoroacetate is histone deacetylase (HDAC) . HDAC is an enzyme that plays a crucial role in the regulation of gene expression. It removes acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

Ac-Arg-Gly-Lys(Ac)-AMC Trifluoroacetate acts as a fluorogenic substrate for assaying HDAC activity in a two-step enzymatic reaction . The assay consists of the initial lysine deacetylation by HDAC followed by the release of the fluorescent group by trypsin .

Biochemical Pathways

The compound affects the biochemical pathway involving histone acetylation and deacetylation . By acting on HDAC, it influences the level of acetylation of histones, which in turn affects the structure of the chromatin and the accessibility of the DNA for transcription .

Pharmacokinetics

Its molecular weight is 60068 , which may influence its bioavailability and distribution.

Result of Action

The action of Ac-Arg-Gly-Lys(Ac)-AMC Trifluoroacetate results in the modulation of HDAC activity . This modulation can influence gene expression and cellular processes, potentially leading to various biological effects. For instance, it has been shown to inhibit the growth of cancer cells in cell culture and also shows potent antitumor activity against MDA-MB-231 breast cancer cells .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Ac-RGK-AMC Trifluoroacetate plays a crucial role in biochemical reactions as a fluorogenic substrate for assaying histone deacetylase activity. Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. This compound interacts with histone deacetylases by undergoing deacetylation, followed by cleavage by trypsin, which releases a fluorescent group. This fluorescence can be measured to determine the activity of histone deacetylases .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is known to induce apoptosis in cancer cells by binding to caspase-9, an enzyme that initiates the process of programmed cell death. This compound has been shown to inhibit the growth of cancer cells in cell culture and exhibits potent antitumor activity against breast cancer cells . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of histone deacetylases.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a substrate for histone deacetylase enzymes. Upon deacetylation by histone deacetylases, the compound is cleaved by trypsin, releasing a fluorescent group that can be detected and measured. This process allows researchers to quantify histone deacetylase activity. Furthermore, this compound’s interaction with caspase-9 leads to the activation of apoptotic pathways, resulting in programmed cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is crucial for its effectiveness in assays. It is typically stored at temperatures below -15°C to maintain its stability. Over time, degradation of the compound can occur, which may affect its ability to accurately measure enzyme activity. Long-term studies have shown that this compound can induce apoptosis in cancer cells, highlighting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the growth of cancer cells and induces apoptosis without causing significant toxicity. At higher doses, toxic effects may be observed, including liver hypertrophy and other adverse effects. These dosage-dependent effects are critical for determining the therapeutic window and safety profile of this compound in preclinical studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to histone deacetylation and apoptosis. It interacts with histone deacetylases, leading to the removal of acetyl groups from histone proteins. This interaction affects chromatin structure and gene expression. Additionally, the compound’s interaction with caspase-9 activates apoptotic pathways, contributing to its antitumor effects. These metabolic pathways are essential for understanding the compound’s mechanism of action and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within cells. The distribution of this compound is crucial for its effectiveness in assays and therapeutic applications. Understanding its transport mechanisms can help optimize its use in research and clinical settings .

Subcellular Localization

This compound’s subcellular localization is primarily within the nucleus, where it interacts with histone deacetylases and other nuclear proteins. This localization is essential for its role in modulating chromatin structure and gene expression. The compound’s activity and function are influenced by its targeting signals and post-translational modifications, which direct it to specific compartments or organelles within the cell .

Eigenschaften

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N8O6.C2HF3O2/c1-15-12-23(37)40-21-13-17(8-9-18(15)21)33-25(39)20(6-3-4-10-27)34-22(36)14-31-24(38)19(32-16(2)35)7-5-11-30-26(28)29;3-2(4,5)1(6)7/h8-9,12-13,19-20H,3-7,10-11,14,27H2,1-2H3,(H,31,38)(H,32,35)(H,33,39)(H,34,36)(H4,28,29,30);(H,6,7)/t19-,20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSVKPYXQKDBAS-FKLPMGAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)C.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39F3N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

672.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

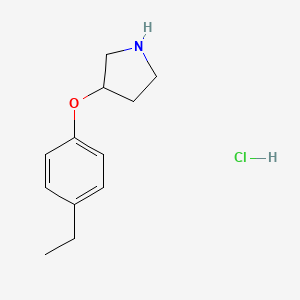

![2-[(2-Bromoacetyl)amino]-N-cyclohexyl-N-methylbenzamide](/img/structure/B1451085.png)

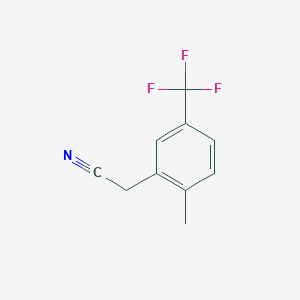

![5-Chloro-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1451088.png)

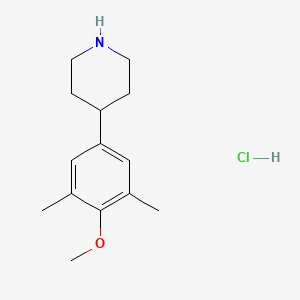

![[(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1451096.png)

![7-{[(4-Methylbenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/structure/B1451097.png)

![(4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride](/img/structure/B1451105.png)